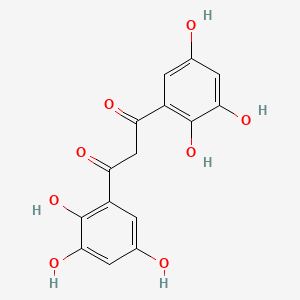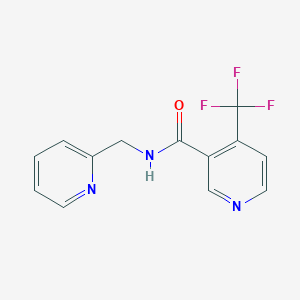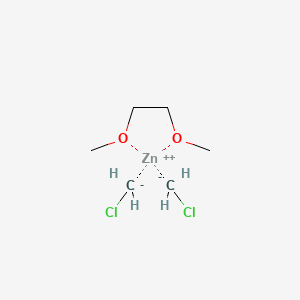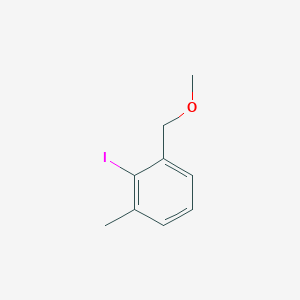![molecular formula C13H8O B14284140 3H-Cyclopenta[A]azulen-3-one CAS No. 140666-49-5](/img/structure/B14284140.png)
3H-Cyclopenta[A]azulen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Cyclopenta[A]azulen-3-one is a tricyclic aromatic compound with the molecular formula C₁₃H₈O. It is characterized by its unique structure, which includes multiple aromatic rings and a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Cyclopenta[A]azulen-3-one typically involves a multi-step process. One common method includes the use of flash vacuum pyrolysis as the final step. This technique involves the thermal decomposition of a precursor compound under vacuum conditions, leading to the formation of the desired tricyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Cyclopenta[A]azulen-3-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: Aromatic substitution reactions can occur, where hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3H-Cyclopenta[A]azulen-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: Its electronic properties make it useful in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of 3H-Cyclopenta[A]azulen-3-one involves its interaction with various molecular targets. The compound’s aromatic rings and ketone group allow it to participate in π-π interactions and hydrogen bonding, respectively. These interactions can influence the activity of enzymes and other proteins, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Azulene: Another aromatic hydrocarbon with a similar structure but lacking the ketone group.
Naphthalene: A simpler aromatic compound with two fused benzene rings.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: 3H-Cyclopenta[A]azulen-3-one is unique due to its tricyclic structure and the presence of a ketone functional group. This combination of features gives it distinct electronic properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
140666-49-5 |
|---|---|
Formule moléculaire |
C13H8O |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
cyclopenta[a]azulen-3-one |
InChI |
InChI=1S/C13H8O/c14-12-7-6-10-8-9-4-2-1-3-5-11(9)13(10)12/h1-8H |
Clé InChI |
ANTULKFAKWBKEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=CC(=O)C3=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
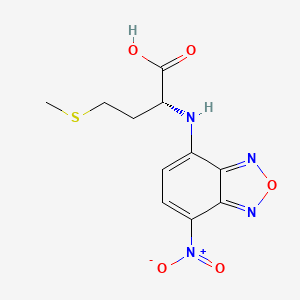
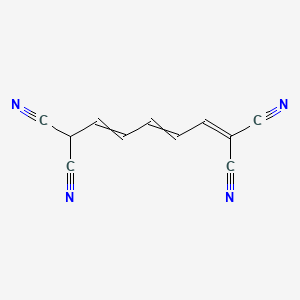
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
